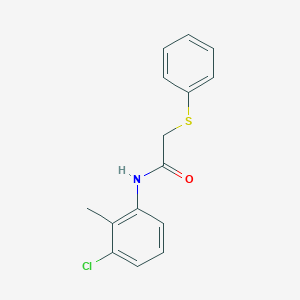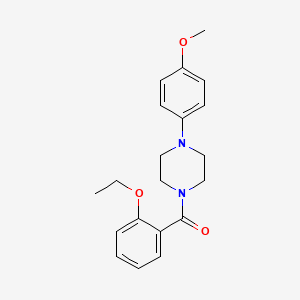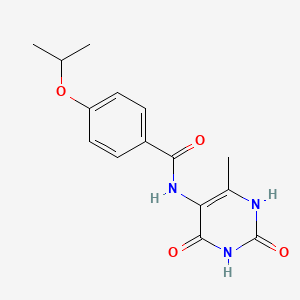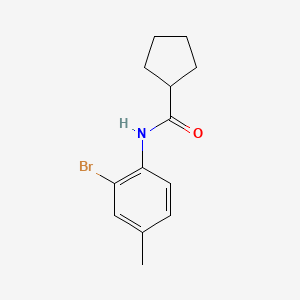![molecular formula C17H14N2O3S B5801735 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a chemical compound that belongs to the family of thiazole derivatives. It is also known as BTA-EG6 and is widely used in scientific research. This compound has gained significant attention due to its unique properties, which make it an excellent candidate for various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of BTA-EG6 involves its ability to bind to specific target proteins and modulate their activity. This compound is known to bind to the hydrophobic pockets of proteins and stabilize their structure. This stabilization leads to the inhibition or activation of the protein's function, depending on the specific protein targeted.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and modulate the activity of ion channels. Additionally, this compound has been shown to induce protein aggregation, which can be useful in the study of protein misfolding diseases.
実験室実験の利点と制限
One of the major advantages of BTA-EG6 is its high specificity for target proteins, which makes it an excellent tool for studying protein function. Additionally, this compound is highly soluble in aqueous solutions, which makes it easy to use in various lab experiments. However, one of the limitations of BTA-EG6 is its potential toxicity, which can hinder its use in certain applications.
将来の方向性
There are several future directions for the use of BTA-EG6 in scientific research. One potential direction is the development of new drugs for the treatment of various diseases using BTA-EG6 as a lead compound. Additionally, the use of BTA-EG6 in the study of protein misfolding diseases such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the development of new fluorescent probes using BTA-EG6 as a scaffold is another potential future direction for this compound.
Conclusion:
In conclusion, 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a highly versatile compound that has found numerous applications in scientific research. Its unique properties make it an excellent tool for the study of protein function and the development of new drugs for the treatment of various diseases. With ongoing research, BTA-EG6 is expected to play an increasingly important role in scientific research in the future.
合成法
The synthesis of BTA-EG6 involves several steps. Initially, 2-aminobenzothiazole is reacted with 4-bromoaniline to form 4-(2-amino-4-bromophenyl)benzothiazole. This intermediate is then reacted with ethylene glycol to form 4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)phenylamine. Finally, the reaction of this intermediate with ethyl acetoacetate yields 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid.
科学的研究の応用
BTA-EG6 has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of protein-protein interactions and protein-ligand interactions. It has also been used as a tool for the study of protein folding and misfolding. Additionally, BTA-EG6 has been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
特性
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQPXOMIXEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)


![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)



![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)
